Mtsbs

Übersicht

Beschreibung

However, to address your request with the closest relevant information available, I'll provide an overview based on similar topics found in the literature, focusing on aspects like synthesis methods, molecular structure analysis, and chemical properties analysis of various compounds, which might be of interest:

Synthesis Analysis

Synthesis methods vary widely depending on the desired compound. For instance, a novel green synthesis strategy was proposed for the preparation of multitemplate molecularly imprinted biopolymers (mt-MIBP) for the efficient separation of B-family vitamins, showcasing the trend towards eco-friendly synthesis methods (A. Ostovan et al., 2018).

Molecular Structure Analysis

The molecular structure is crucial for understanding a compound's properties and functions. For example, the synthesis and analysis of La(4)FeSb(2)Q(10) (Q = S, Se) revealed a unique three-dimensional network, informing on the optical and magnetic properties of these compounds (Hua-Jun Zhao et al., 2009).

Chemical Reactions and Properties

The study of chemical reactions and properties is fundamental for the application and understanding of compounds. Research on metal complexes derived from tetradentate salicylaldimines, for example, delves into the formation of bi- and tri-nuclear complexes, their magnetic moments, and electrical conductivities, offering insights into the metal-ligand interactions (S. Gruber et al., 1968).

Physical Properties Analysis

The investigation of physical properties, such as thermal conductivities and electrical conductivities, is essential for the application of materials in technology. For instance, the synthesis and characterization of CuSbS2 employing a mechanical alloying technique highlighted its potential for applications due to its low thermal conductivity and interesting electrical properties (D. Hobbis et al., 2017).

Chemical Properties Analysis

Analyzing chemical properties, such as reactivity and stability, is crucial for both the development of new materials and the understanding of existing ones. Research on the catalysis by heteropoly compounds, for example, explores the synthesis of methyltert-butyl ether (MTBE) using heteropolyacids supported on silica, demonstrating the efficiency and selectivity of these catalysts (Sawami Shikata et al., 1997).

Wissenschaftliche Forschungsanwendungen

Biogeowissenschaften

MTBs synthetisieren Biomineralien in organellenartigen Strukturen, die als Magnetosomen bezeichnet werden und Einkristalle von Magnetit (Fe3O4) oder Greigit (Fe3S4) enthalten. Diese Magnetosomen aus abgestorbenen MTBs können in Sedimenten erhalten bleiben und werden als fossile Magnetosomen oder Magnetofossilien bezeichnet . Unter bestimmten Bedingungen sind Magnetofossilien in der Lage, ihre Remanenz über Millionen von Jahren hinweg zu bewahren . Dies erklärt das wachsende Interesse an MTBs und Magnetofossilien in der Paläo- und Gesteinsmagnetik und in einem weiteren Bereich der Biogeowissenschaften .

Biomedizinische Anwendungen

Die hohe Biokompatibilität von Magnetosomen ermöglicht ihre potenzielle Verwendung in biomedizinischen Anwendungen, darunter Magnetresonanztomographie, Hyperthermie, magnetisch gesteuerte Medikamentenabgabe und immunmagnetische Analyse .

Magnetogenetik

Magnetogenetik entwickelt sich zu einem transformativen Ansatz zur Modulation zellulärer Signalwege durch die strategische Anwendung von Magnetfeldern und Nanopartikeln . Diese Technik nutzt die einzigartigen Eigenschaften von magnetischen Nanopartikeln (MNPs), um mechanische oder thermische Reize in Zellen zu induzieren, wodurch die Aktivierung von mechano- und thermosensitiven Proteinen ohne die Notwendigkeit traditioneller Ligand-Rezeptor-Interaktionen ermöglicht wird .

Zelluläre Manipulation

Magnetogenetik steht an der Spitze der zellulären Manipulationstechnologien und bietet neue Einblicke in die zelluläre Signalgebung und eröffnet neue Wege für therapeutische Interventionen .

Regenerative Medizin

Magnetogenetik hat breite Anwendbarkeit, von der Steuerung der Stammzelldifferenzierung bis zur Manipulation der neuronalen Aktivität und Immunantwort, was ihr Potenzial in der regenerativen Medizin unterstreicht .

Neurowissenschaften

Magnetogenetik bietet eine nicht-invasive Alternative mit der Fähigkeit zur tiefen Gewebspenetration und dem Potenzial, ein breites Spektrum zellulärer Prozesse zu adressieren, was sie zu einem vielversprechenden Werkzeug in den Neurowissenschaften macht .

Krebstherapie

Magnetogenetik kann in der Krebstherapie eingesetzt werden, wobei die einzigartigen Eigenschaften von MNPs genutzt werden können, um mechanische oder thermische Reize in Zellen zu induzieren, wodurch die Aktivierung von mechano- und thermosensitiven Proteinen ermöglicht wird

Eigenschaften

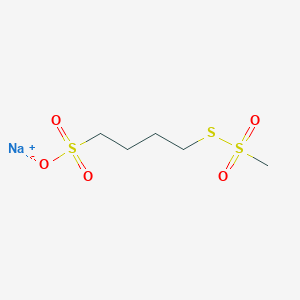

IUPAC Name |

sodium;4-methylsulfonylsulfanylbutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O5S3.Na/c1-12(6,7)11-4-2-3-5-13(8,9)10;/h2-5H2,1H3,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKQYBLTUMAEST-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NaO5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399046 | |

| Record name | MTSBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

385398-78-7 | |

| Record name | MTSBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are multitumor sausage blocks (MTSBs) and how are they made?

A1: this compound are paraffin blocks containing multiple tissue samples, used in immunohistochemistry (IHC) to simultaneously stain and analyze different tissues under the same conditions. [] A simplified method involves obtaining tissue during gross specimen examination, processing it alongside routine surgical material, and storing paraffinized samples in cassettes. Thin strips are cut from these samples and combined by rolling them together with liquid paraffin, creating a "tissue log." Transverse sections of this log are then embedded in paraffin blocks to form the MTSB. []

Q2: What are the practical applications of this compound?

A2: this compound are valuable for:

- Simultaneous analysis: Comparing staining patterns across different tissues under identical conditions. []

- Quality control: Serving as internal controls in IHC, ensuring staining consistency and accuracy. []

Q3: How do this compound contribute to quality assurance in immunohistochemistry?

A3: By incorporating a variety of tissues into a single block, this compound provide internal positive and negative controls for IHC staining. This allows for direct comparison of staining patterns within the same experiment, ensuring consistent and reliable results. []

Q4: What is methylthiol:coenzyme M methyltransferase (MtsB) and what is its role in methanogenesis?

A4: MtsB is a key enzyme in methanogenic archaea, organisms that produce methane as a metabolic byproduct. It catalyzes the final step in methanogenesis, transferring a methyl group from methylthiol to coenzyme M, ultimately generating methane. []

Q5: How does MtsB interact with its partner protein, MtsA?

A5: MtsB forms a complex with MtsA, another enzyme involved in methanogenesis. [] MtsA first catalyzes the methylation of the corrinoid cofactor bound to MtsB, using methylthiol as the methyl donor. [] MtsA then demethylates the MtsB-bound corrinoid, transferring the methyl group to coenzyme M. [] This two-step process, mediated by the MtsA-MtsB complex, is essential for methane production.

Q6: What are the structural features of MtsB?

A6: MtsB shows homology to the cobalamin-binding fragment of methionine synthase from Escherichia coli. [] This suggests that MtsB binds a corrinoid cofactor, likely through a histidyl residue that coordinates with the cobalt ion. [] Further research is needed to fully characterize the three-dimensional structure of MtsB.

Q7: How is the expression of the mtsB gene regulated?

A7: In Methanosarcina barkeri, the mtsB gene is co-transcribed with the mtsA gene as a single mRNA molecule. [] This transcript is most abundant in cells grown on acetate, suggesting that mtsB expression is regulated in response to the available carbon source. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

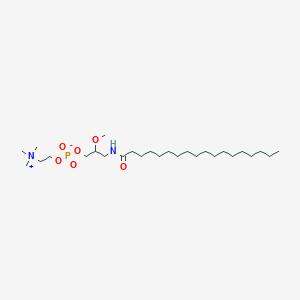

![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13804.png)